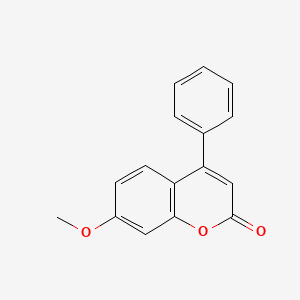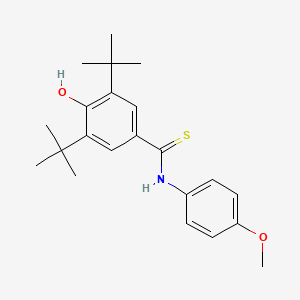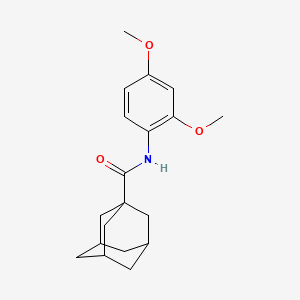
3-(4-(Benzyloxy)phenyl)-N'-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide est un composé organique complexe qui a suscité l'intérêt en raison de ses propriétés structurelles uniques et de ses applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente un cycle pyrazole, un groupe benzyloxyphényle et une fraction naphtalène-1-ylméthylène, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide implique généralement plusieurs étapes, en commençant par la préparation de composés intermédiaires. Une méthode courante consiste à condenser le 4-(benzyloxy)benzaldéhyde avec la naphtalène-1-ylméthylènehydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé avec un précurseur de pyrazole approprié en conditions acides ou basiques pour donner le produit final .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des réacteurs à écoulement continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Des réactions de réduction utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisées pour réduire des groupes fonctionnels spécifiques au sein de la molécule.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou hydrure de lithium et d'aluminium dans l'éther.
Substitution : Des agents halogénants comme le brome ou le chlore en présence d'un catalyseur.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels, tels que des halogènes, des groupes nitro ou des chaînes alkyles.
Applications De Recherche Scientifique
3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Investigué pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde fluorescente pour l'imagerie biologique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire, anticancéreuse et antimicrobienne.
Mécanisme d'action
Le mécanisme d'action de la 3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des enzymes ou des récepteurs spécifiques, inhibant leur activité ou modulant leur fonction. Les cibles moléculaires et les voies impliquées peuvent varier, mais les cibles communes comprennent les kinases, les protéases et d'autres enzymes impliquées dans la signalisation cellulaire et le métabolisme .
Mécanisme D'action
The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(naphthalen-1-ylmethylene)-1H-pyrazole-5-carbohydrazide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling and metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-Méthoxyphényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe benzyloxy.
3-(4-Hydroxyphényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide : Structure similaire mais avec un groupe hydroxy au lieu d'un groupe benzyloxy.
Unicité
L'unicité de la 3-(4-(Benzyloxy)phényl)-N’-(naphtalène-1-ylméthylène)-1H-pyrazole-5-carbohydrazide réside dans sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Le groupe benzyloxy, en particulier, peut améliorer la lipophilie du composé et sa capacité à interagir avec les membranes biologiques, ce qui en fait une molécule précieuse pour diverses applications .
Propriétés
Numéro CAS |
302918-58-7 |
|---|---|
Formule moléculaire |
C28H22N4O2 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H22N4O2/c33-28(32-29-18-23-11-6-10-21-9-4-5-12-25(21)23)27-17-26(30-31-27)22-13-15-24(16-14-22)34-19-20-7-2-1-3-8-20/h1-18H,19H2,(H,30,31)(H,32,33)/b29-18+ |
Clé InChI |
DEOLLYZAGNPFSI-RDRPBHBLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11662386.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662393.png)
![N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B11662396.png)

![N-cyclohexyl-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B11662414.png)
![ethyl (2Z)-2-(5-bromo-2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662415.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11662422.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)



